2-Fluoroacryloyl chloride

Asymmetric Synthesis Organofluorine Chemistry Diels-Alder Reaction

2-Fluoroacryloyl chloride (CAS 16522-55-7; MF: C3H2ClFO; MW: 108.50) is a halogenated acyl chloride featuring an α-fluorine substituent on the acryloyl core. It exists as a colorless to pale yellow liquid at ambient temperature and is typically supplied as a neat liquid or as a 50 wt.% solution in dichloromethane (DCM) to mitigate its high reactivity and sensitivity to moisture.

Molecular Formula C3H2ClFO
Molecular Weight 108.5 g/mol
CAS No. 16522-55-7
Cat. No. B100640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroacryloyl chloride
CAS16522-55-7
Molecular FormulaC3H2ClFO
Molecular Weight108.5 g/mol
Structural Identifiers
SMILESC=C(C(=O)Cl)F
InChIInChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2
InChIKeyJBKRPXAZWRLPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroacryloyl Chloride (CAS 16522-55-7): Core Identity and Procurement-Relevant Characteristics


2-Fluoroacryloyl chloride (CAS 16522-55-7; MF: C3H2ClFO; MW: 108.50) is a halogenated acyl chloride featuring an α-fluorine substituent on the acryloyl core . It exists as a colorless to pale yellow liquid at ambient temperature and is typically supplied as a neat liquid or as a 50 wt.% solution in dichloromethane (DCM) to mitigate its high reactivity and sensitivity to moisture . The compound serves as a critical electrophilic building block for introducing the 2-fluoroacryloyl moiety into more complex molecules via acylation reactions with nucleophiles such as alcohols, amines, and thiols .

Why 2-Fluoroacryloyl Chloride Cannot Be Replaced by Non-Fluorinated Acyl Chlorides


Substituting 2-fluoroacryloyl chloride with simpler acyl chlorides (e.g., acryloyl chloride or methacryloyl chloride) is scientifically unjustified because the α-fluorine atom profoundly alters both the electronic environment and the steric profile of the reactive center. The strong electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon , while its small van der Waals radius minimizes steric hindrance compared to larger α-substituents like methyl or chlorine. This unique combination dictates the compound's reactivity, stereochemical outcomes in cycloadditions, and the ultimate thermal and optical performance of derived polymers, as quantified in the evidence below.

Quantitative Differentiation of 2-Fluoroacryloyl Chloride vs. Analogous Acyl Chlorides


Fluorine Substituent Drives 95% Diastereoselectivity in Diels–Alder Cycloadditions

In Lewis acid-mediated Diels–Alder reactions with cyclopentadiene, a chiral 2-fluoroacrylic acid derivative (1a) achieves a diastereomeric excess (de) of 95% with exclusive exo-selectivity. This performance surpasses analogous substrates bearing hydrogen, methyl, or chlorine at the α-position. Specifically, the α-chloro derivative (1b) gives 93% de, the α-methyl derivative (1c) yields only 74% de, and the non-substituted acrylate (1d) exhibits even lower diastereoselectivity . The high selectivity is attributed to a unique interaction between the fluorine atom and the aluminum Lewis acid, which is not observed with other halogens or alkyl groups.

Asymmetric Synthesis Organofluorine Chemistry Diels-Alder Reaction

2-Fluoroacrylate Polymers Exhibit 20–30 °C Higher Glass Transition Temperatures than Methacrylate Analogs

A systematic study comparing poly(fluoroalkyl 2-fluoroacrylate)s with their poly(fluoroalkyl methacrylate) counterparts revealed that the 2-fluoroacrylate polymers consistently display glass transition temperatures (Tg) that are 20–30 °C higher [1]. This elevation in Tg is attributed to stronger intermolecular interactions facilitated by the α-fluorine atom, despite the 2-fluoroacrylate polymers exhibiting lower Young's moduli. The study further notes that the 2-fluoroacrylate polymers possess superior thermal stability relative to the methacrylate series.

Fluoropolymer Physics Thermal Analysis Polymer Synthesis

α-Fluoroacrylate Polymers Deliver Refractive Indices as Low as 1.36 for Low-Loss Optical Waveguides

Polymers prepared from esters of α-fluoroacrylic acid (which are in turn derived from α-fluoroacryloyl chloride) exhibit refractive indices in the range of 1.36 to 1.44 and softening temperatures between 80 °C and 140 °C [1]. These values are significantly lower than those of conventional optical polymers like poly(methyl methacrylate) (PMMA, n_D ≈ 1.49) and polystyrene (PS, n_D ≈ 1.59). The reduced refractive index is a direct consequence of the high fluorine content achievable through the use of the α-fluoroacryloyl building block, which lowers the molar refraction and minimizes optical attenuation in the near-infrared region.

Optical Polymers Polymer Refractive Index Fluorinated Materials

Validated Research and Industrial Use Cases for 2-Fluoroacryloyl Chloride


Enantioselective Synthesis of Fluorinated Chiral Tertiary Carbons

2-Fluoroacryloyl chloride is the preferred acylating agent for preparing chiral 2-fluoroacrylic acid derivatives used in asymmetric Diels–Alder reactions. As demonstrated in Section 3, the fluorine atom uniquely enables high diastereoselectivity (95% de) and exclusive exo-selectivity, making it indispensable for constructing chiral monofluorinated tertiary carbon centers in pharmaceutical and agrochemical intermediates .

High-Temperature Optical Fibers for Automotive and Aerospace Data Links

Polymers synthesized from 2-fluoroacryloyl chloride-derived monomers exhibit glass transition temperatures 20–30 °C higher than methacrylate-based analogs [1]. This thermal advantage is critical for plastic optical fibers (POFs) that must maintain optical clarity and mechanical integrity in under-hood automotive environments (>100 °C) or in demanding aerospace applications (>140 °C), where standard PMMA-based fibers fail [2].

Low-Refractive-Index Cladding and Core Materials for Polymer Optical Waveguides

The α-fluoroacryloyl moiety enables the synthesis of highly fluorinated esters whose polymers achieve refractive indices as low as 1.36 [3]. This property is essential for fabricating low-loss plastic optical fibers and planar waveguides, where a low-index core or cladding reduces signal attenuation and improves light confinement. The combination of low refractive index and adequate softening temperature (80–140 °C) makes these materials superior to non-fluorinated acrylic alternatives for optical communication devices.

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